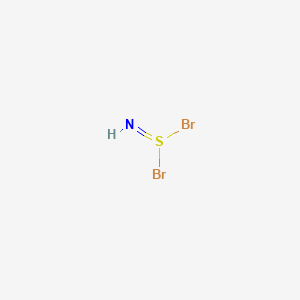
(2,3-Dichloro-4-hydroxyphenyl)(furan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dichloro-4-hydroxyphenyl)(furan-2-yl)methanone is a chemical compound characterized by the presence of both a dichlorophenyl and a furan moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The unique combination of the dichlorophenyl and furan groups imparts distinct chemical properties to the molecule, making it a subject of scientific research.
Métodos De Preparación
The synthesis of (2,3-Dichloro-4-hydroxyphenyl)(furan-2-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichlorophenol and furan-2-carbaldehyde.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include Lewis acids like zinc chloride.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Análisis De Reacciones Químicas
(2,3-Dichloro-4-hydroxyphenyl)(furan-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other substituents such as alkyl or aryl groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(2,3-Dichloro-4-hydroxyphenyl)(furan-2-yl)methanone has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mecanismo De Acción
The mechanism of action of (2,3-Dichloro-4-hydroxyphenyl)(furan-2-yl)methanone involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit protein tyrosine kinases, which play a crucial role in cell signaling pathways . The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
(2,3-Dichloro-4-hydroxyphenyl)(furan-2-yl)methanone can be compared with other similar compounds, such as:
Benzimidazole Derivatives: These compounds also contain heterocyclic moieties and exhibit a wide range of biological activities.
Imidazole Derivatives: Similar to benzimidazoles, imidazole-containing compounds have diverse chemical and biological properties.
Indole Derivatives: Indole-based compounds are known for their antiviral and anticancer activities.
Propiedades
Número CAS |
63264-16-4 |
|---|---|
Fórmula molecular |
C11H6Cl2O3 |
Peso molecular |
257.07 g/mol |
Nombre IUPAC |
(2,3-dichloro-4-hydroxyphenyl)-(furan-2-yl)methanone |
InChI |
InChI=1S/C11H6Cl2O3/c12-9-6(3-4-7(14)10(9)13)11(15)8-2-1-5-16-8/h1-5,14H |
Clave InChI |
QQJRMVXTJSDKDG-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C(=O)C2=C(C(=C(C=C2)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Prop-2-yn-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14504245.png)
![6H-Pyrido[3,2-b]carbazole, 2-(4-ethoxyphenyl)-4-phenyl-](/img/structure/B14504251.png)
![[[4,6-Bis(hydroxymethylamino)-1,3,5-triazinan-2-yl]amino]methanol](/img/structure/B14504253.png)
![5-Bromo-2-[(11-carboxyundecyl)oxy]benzoic acid](/img/structure/B14504259.png)

![2,4-Dichloro-6-[(4-nitrophenoxy)sulfonyl]phenyl hexanoate](/img/structure/B14504267.png)
![7-[2-(4-Nitrophenyl)ethenyl]benzo[c]acridine](/img/structure/B14504269.png)


![Bicyclo[4.2.1]nona-2,4-dien-9-ol](/img/structure/B14504292.png)
